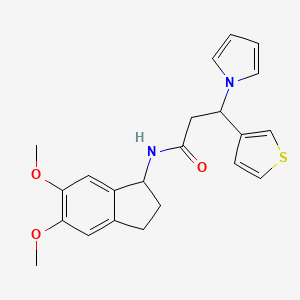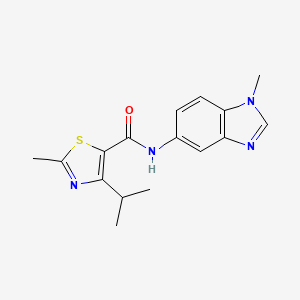![molecular formula C17H16ClN3O3S B11004613 ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11004613.png)
ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl group (C2H5): This functional group consists of two carbon atoms and five hydrogen atoms. It imparts solubility and reactivity to the compound.
Indole moiety: The indole ring (1H-indol-1-yl) is a key feature.
Thiazole ring: The 1,3-thiazole-4-carboxylate portion contributes to the compound’s overall structure.
Preparation Methods
Synthetic Routes::
Indole Synthesis: Start by synthesizing the indole moiety. Various methods exist, including Fischer indole synthesis, Bischler–Möhlau indole synthesis, and Madelung synthesis.
Thiazole Formation: Introduce the thiazole ring. Cyclization of an appropriate precursor (e.g., thioamide and α-haloketone) yields the desired thiazole.
Amide Bond Formation: Combine the indole and thiazole fragments via amide bond formation. Use ethyl chloroformate or ethyl isocyanate as coupling agents.
Heating in Ethanolic HCl: This step provides the mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer.
Industrial Production:: While industrial-scale production specifics may vary, the synthetic routes mentioned above serve as a foundation.
Chemical Reactions Analysis
Reactions::
Oxidation: Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate may undergo oxidation under suitable conditions.
Reduction: Reduction reactions can modify the compound.
Substitution: Substituents on the indole ring can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, thiols).
Hydrolysis: Ethyl ester hydrolyzes to form the corresponding acid.
Amide Hydrolysis: The amide bond can undergo hydrolysis.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity and applications in organic synthesis.
Biology: Study its effects on cellular processes.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Understand the signaling pathways affected.
Comparison with Similar Compounds
Uniqueness: Highlight distinctive features.
Similar Compounds: Explore related structures (e.g., indole-based compounds).
Properties
Molecular Formula |
C17H16ClN3O3S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
ethyl 2-[3-(6-chloroindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16ClN3O3S/c1-2-24-16(23)13-10-25-17(19-13)20-15(22)6-8-21-7-5-11-3-4-12(18)9-14(11)21/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20,22) |
InChI Key |
MWILLCFXFPJXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11004530.png)
![4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B11004543.png)

![methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11004556.png)
![1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone](/img/structure/B11004562.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11004565.png)

![(10aS)-2-[2-(3,4-dimethoxyphenyl)ethyl]-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11004579.png)

![2-(Methoxymethyl)-7-(naphthalen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11004584.png)
![2-{1-[2-(1H-Indol-3-YL)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(3-pyridyl)acetamide](/img/structure/B11004586.png)
![2-(4-chloro-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B11004591.png)

![4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004595.png)
